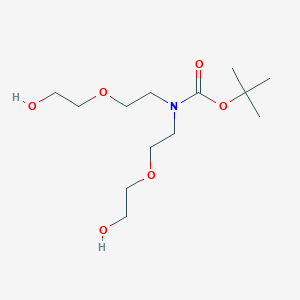

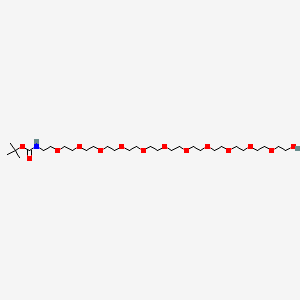

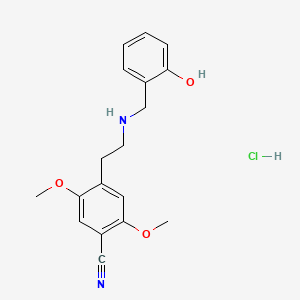

![molecular formula C29H30F3N5O2 B609550 N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide CAS No. 1315355-93-1](/img/structure/B609550.png)

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NG25 is a potent dual TAK1 and MAP4K2 inhibitor.

Scientific Research Applications

Colorectal Cancer Treatment

NG25 has been identified as a potent inhibitor of transforming growth factor-β-activated kinase 1 (TAK1) . This kinase is significantly associated with KRAS mutation status in colorectal cancer (CRC) cells. NG25’s inhibition of TAK1 can suppress CRC cell proliferation, especially in KRAS-mutant cells, both in vitro and in vivo . By inducing caspase-dependent apoptosis and regulating the B-cell lymphoma-2 (Bcl-2) family and the inhibitor of apoptosis protein (IAP) family, NG25 shows promise as a therapeutic strategy for KRAS-mutant CRC .

Apoptosis Induction

NG25 can trigger apoptosis in KRAS-mutant cells by down-regulating XIAP expression, which is involved in reducing the formation of the TAK1-XIAP complex that activates downstream signaling pathways . This process creates a positive feedback loop that further induces apoptosis in KRAS-mutant CRC cells, making NG25 a potential candidate for inducing programmed cell death in cancer therapy .

Inhibition of MAPK Signaling

The compound NG25 has been shown to inhibit molecules downstream of the MAPK pathway, including ERK, JNK, and p38 phosphorylation . This inhibition is crucial because these molecules play a significant role in cell proliferation, differentiation, and survival. Therefore, NG25 could be valuable in research focused on diseases where MAPK signaling is aberrantly activated.

Blocking NF-κB Activation

NG25 can block the activation of NF-κB in KRAS-mutant cells . NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its inhibition by NG25 could be beneficial in the study of inflammatory diseases and cancers where NF-κB plays a pivotal role.

Neuroprotection in Brain Injury

Research has indicated that NG25 may have a protective role against brain injury induced by hypoxia-ischemia (HI) in neonatal rats . The inhibition of TAK1 by NG25 could prevent neuronal death following ischemia, suggesting its potential application in neuroprotective strategies.

Targeting TAK1 in Drug Resistance

Given that TAK1 promotes survival in KRAS-dependent cells, NG25’s ability to inhibit TAK1 could be explored in overcoming drug resistance. This is particularly relevant in cancers where KRAS mutations lead to therapeutic resistance, making NG25 a candidate for combination therapy to enhance the efficacy of existing treatments .

properties

IUPAC Name |

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30F3N5O2/c1-3-36-12-14-37(15-13-36)18-21-6-7-22(17-24(21)29(30,31)32)35-28(38)20-5-4-19(2)26(16-20)39-25-9-11-34-27-23(25)8-10-33-27/h4-11,16-17H,3,12-15,18H2,1-2H3,(H,33,34)(H,35,38) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPGEBOIKULBCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=C5C=CNC5=NC=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30F3N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693497 |

Source

|

| Record name | N-{4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-4-methyl-3-[(1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide | |

CAS RN |

1315355-93-1 |

Source

|

| Record name | N-{4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-4-methyl-3-[(1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

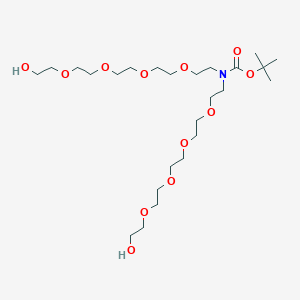

![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]adamantane-2-carboxamide](/img/structure/B609484.png)

![(1S,2R,4S,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione](/img/structure/B609486.png)

![Cis-4-{[2-(1h-Benzimidazol-5-Ylamino)quinazolin-8-Yl]oxy}cyclohexanol](/img/structure/B609491.png)